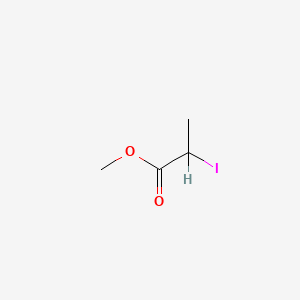
Methyl 2-iodopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-iodopropanoate is an organic compound with the molecular formula C₄H₇IO₂ and a molecular weight of 214.0016 g/mol It is a methyl ester derivative of 2-iodopropanoic acid and is characterized by the presence of an iodine atom attached to the second carbon of the propionate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-iodopropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-iodopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of methyl-2-iodopropionate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-iodopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form methyl-2-propionate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of methyl-2-iodopropionate can yield corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substitution reactions yield various substituted propionates.
- Reduction reactions produce methyl-2-propionate.
- Oxidation reactions result in carboxylic acids or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-iodopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive compounds.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of methyl-2-iodopropionate involves its reactivity due to the presence of the iodine atom. The iodine atom makes the compound susceptible to nucleophilic attack, facilitating substitution reactions. Additionally, the ester functional group can undergo hydrolysis or reduction, leading to various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
- Methyl-2-chloropropionate
- Methyl-2-bromopropionate
- Ethyl-2-iodopropionate
Comparison: Methyl 2-iodopropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The iodine atom is larger and more polarizable, making methyl-2-iodopropionate more reactive in substitution reactions. Additionally, the ester group in methyl-2-iodopropionate allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
56905-18-1 |
|---|---|
Molekularformel |
C4H7IO2 |
Molekulargewicht |
214.00 g/mol |
IUPAC-Name |
methyl 2-iodopropanoate |
InChI |
InChI=1S/C4H7IO2/c1-3(5)4(6)7-2/h3H,1-2H3 |
InChI-Schlüssel |
BALADIHEPAEKQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















